1-(Pyrimidin-2-yl)guanidine
Overview
Description
1-(Pyrimidin-2-yl)guanidine is a compound that features a guanidine group attached to a pyrimidine ring. Pyrimidine is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. Guanidine is a functional group known for its high basicity and ability to form hydrogen bonds. The combination of these two groups in this compound makes it a compound of interest in various fields, including medicinal chemistry and materials science.
Preparation Methods
The synthesis of 1-(Pyrimidin-2-yl)guanidine typically involves the reaction of an amine with an activated guanidine precursor. Common synthetic routes include:
Thiourea Derivatives: Thiourea derivatives are often used as guanidylating agents.
S-Methylisothiourea: This compound is an efficient guanidylating agent that can be used to introduce the guanidine functionality.
Cyanamides: Cyanamides react with derivatized amines to form guanidines.
Copper-Catalyzed Cross-Coupling: This method involves the use of copper catalysts to facilitate the formation of guanidines.
Industrial production methods often involve scaling up these laboratory procedures to produce the compound in larger quantities while maintaining purity and yield.
Chemical Reactions Analysis
1-(Pyrimidin-2-yl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The pyrimidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Pyrimidin-2-yl)guanidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Pyrimidin-2-yl)guanidine involves its interaction with molecular targets in biological systems. The guanidine group enhances the release of acetylcholine following a nerve impulse and slows the rates of depolarization and repolarization of muscle cell membranes . This makes it useful in treating conditions associated with muscle weakness and fatigue.
Comparison with Similar Compounds
1-(Pyrimidin-2-yl)guanidine can be compared with other similar compounds, such as:
Pyrimidine Derivatives: These include compounds like uracil, cytosine, and thymine, which are building blocks of DNA and RNA.
Guanidine Derivatives: Compounds like aminoguanidine and methylguanidine, which have different biological activities and applications.
The uniqueness of this compound lies in its combined structure, which allows it to exhibit properties of both pyrimidine and guanidine, making it versatile in various applications.
Properties
IUPAC Name |
2-pyrimidin-2-ylguanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N5/c6-4(7)10-5-8-2-1-3-9-5/h1-3H,(H4,6,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQBQBUHPNYTGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10482590 | |
Record name | 1-(Pyrimidin-2-yl)guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10482590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90585-97-0 | |
Record name | 1-(Pyrimidin-2-yl)guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10482590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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